molecular formula C10H20Cl2N2 B13455207 {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride

{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride

Cat. No.: B13455207
M. Wt: 239.18 g/mol
InChI Key: GIYVSIIJSAFNFU-UHFFFAOYSA-N
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Description

{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride is a bicyclo[1.1.1]pentane-derived hydrazine salt characterized by a cyclopentyl substituent at the 3-position of the bicyclic core. Hydrazine derivatives of bicyclo[1.1.1]pentane are increasingly studied for their unique three-dimensional geometry, which enhances metabolic stability and bioavailability in pharmaceutical applications .

Properties

Molecular Formula

C10H20Cl2N2

Molecular Weight

239.18 g/mol

IUPAC Name

(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride

InChI

InChI=1S/C10H18N2.2ClH/c11-12-10-5-9(6-10,7-10)8-3-1-2-4-8;;/h8,12H,1-7,11H2;2*1H

InChI Key

GIYVSIIJSAFNFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C23CC(C2)(C3)NN.Cl.Cl

Origin of Product

United States

Preparation Methods

Photochemical Addition to Propellane

  • Reactants : Propellane and diacetyl (2,3-butanedione)
  • Procedure :
    • In batch: Irradiation with a 365 nm LED light source in a standard glass flask.
    • In flow: Pumping a solution of propellane and diacetyl in diethyl ether through a photoreactor equipped with a 365 nm LED, at a flow rate of approximately 30 mL/min.
  • Conditions :
    • Temperature: Ambient
    • Solvent: Diethyl ether
    • Reaction time: Several hours (depending on scale)
  • Outcome : Formation of diketone intermediate (bicyclo[1.1.1]pentane-1,3-dione)

This method has been scaled up to produce approximately 1 kg of diketone within 6 hours, utilizing flow photochemistry for enhanced safety and efficiency.

Conversion of the Bicyclic Diketone to the Acid

The diketone intermediate undergoes a haloform reaction to yield the corresponding diacid, which serves as a precursor for hydrazine derivatives.

Haloform Reaction

  • Reagents : Sodium hypochlorite (NaOCl), sodium hydroxide (NaOH)
  • Procedure :
    • The diketone is treated with aqueous NaOCl in a basic medium.
    • Reaction conditions are maintained at room temperature with continuous stirring.
    • The process converts the diketone into bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .
  • Yield : Typically around 80–90% on multigram scale, with larger scale reactions reaching 25–50 g batches.

Formation of the Hydrazine Derivative

The diacid is then transformed into the hydrazine dihydrochloride salt through a sequence of steps involving activation and nucleophilic substitution.

Activation of the Diacid

  • Method : Conversion to acyl chloride or ester
  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride for acyl chloride formation; or methylation with methyl chloroformate for esters.
  • Conditions :
    • Reflux under inert atmosphere
    • Excess reagent to ensure complete conversion

Hydrazination

  • Reagents : Hydrazine hydrate (N₂H₄·H₂O)
  • Procedure :
    • The activated intermediate (acid chloride or ester) is reacted with hydrazine hydrate.
    • The reaction is performed at room temperature or slightly elevated temperatures (~50°C).
    • Excess hydrazine is used to drive the reaction to completion.
  • Isolation :
    • The hydrazine derivative is precipitated or extracted.
    • The product is purified via recrystallization from suitable solvents such as ethanol or methanol.
    • Final salt formation involves treatment with hydrochloric acid to produce hydrazine dihydrochloride .

Final Purification

  • The compound is purified by recrystallization and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Notes on Scale-Up and Practical Considerations

  • Flow photochemistry significantly enhances safety and scalability, reducing exposure to reactive intermediates.
  • Temperature control is critical during haloform and hydrazine addition steps to prevent side reactions.
  • Storage of intermediates, especially propellane, should be under inert atmosphere at low temperatures (-40°C) to prevent polymerization.
  • Safety precautions are essential due to the toxicity of hydrazine and its derivatives, as well as the flammability of solvents like diethyl ether.

Summary of the Preparation Route

Step Reaction Reagents Conditions Yield Notes
1 Photochemical addition Propellane + Diacetyl 365 nm LED, flow or batch ~80% Scalable to 1 kg; flow improves safety and efficiency
2 Haloform reaction NaOCl, NaOH Room temperature 80–90% Converts diketone to diacid
3 Activation SOCl₂ or methyl chloroformate Reflux, inert atmosphere Quantitative Forms acyl chloride or ester
4 Hydrazination Hydrazine hydrate Room temp to 50°C >90% Forms hydrazine derivative
5 Salt formation HCl Recrystallization Purified dihydrochloride Final product

Chemical Reactions Analysis

Types of Reactions

{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Bicyclo[1.1.1]pentane Cores

The following table summarizes key structural analogues, their substituents, and molecular properties:

Compound Name Substituent Molecular Formula CAS No. Molecular Weight (g/mol) Key Applications
{3-Methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride Methyl C₆H₁₂Cl₂N₂ 2167376-02-3 191.08 Pharmaceutical intermediates
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride Trifluoromethyl C₇H₁₁Cl₂F₃N₂ 1823931-68-5 255.08 High-purity reagents for biopharmaceutical R&D
{Bicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride None C₅H₁₂Cl₂N₂ 1403746-38-2 171.07 Laboratory chemicals, organic synthesis
({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine Methylamine C₆H₁₂N₂ 1934898-26-6 112.17 Research chemicals (currently under investigation)

Key Observations :

  • Substituent Effects : The cyclopentyl group in the target compound likely increases steric bulk and lipophilicity compared to methyl or trifluoromethyl substituents. This may enhance membrane permeability in drug design but reduce aqueous solubility .
  • Molecular Weight : The cyclopentyl variant is expected to have a higher molecular weight (~220–230 g/mol) than the methyl or unsubstituted analogues, influencing its pharmacokinetic properties.
Hazard Profiles
  • Hydrazine Derivatives : Most compounds in this class exhibit acute toxicity (H302, H312, H332) and require precautions such as gloves, eye protection, and respiratory equipment .
  • Comparison with Non-Bicyclic Hydrazines: For example, (3-Nitrobenzyl)hydrazine dihydrochloride (CAS 2345666-51-3) shares similar hazards but lacks the bicyclic core’s metabolic stability .

Q & A

Basic: What are the established synthetic routes for bicyclo[1.1.1]pentane (BCP) hydrazine derivatives, and how do they apply to the cyclopentyl-substituted analog?

Answer:
The synthesis of BCP hydrazines typically involves strain-release strategies using [1.1.1]propellane as a precursor. For example, Bunker et al. (2011) developed a scalable two-step method:

Hydrohydrazination : Reacting [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)₃ yields a protected hydrazine intermediate.

Deprotection and Reduction : Acidic deprotection followed by reduction produces the free amine or hydrazine derivative .
For cyclopentyl-substituted analogs, post-functionalization of the BCP scaffold (e.g., via transition metal-catalyzed coupling or electrophilic substitution) may introduce the cyclopentyl group. Evidence suggests that regioselective functionalization at the BCP bridgehead carbon is critical for maintaining structural integrity .

Advanced: How can researchers optimize reaction conditions to address low yields in BCP hydrazine synthesis?

Answer:
Historical methods (e.g., Hofmann rearrangement or Schmidt reaction) suffered from poor yields (<25%) due to side reactions and instability of intermediates . Modern approaches prioritize:

  • Catalyst Selection : Manganese-based catalysts improve regioselectivity in hydrohydrazination .
  • Stoichiometric Control : Excess phenylsilane enhances hydride transfer efficiency during reduction .
  • Temperature Modulation : Lower temperatures (−78°C to 0°C) minimize decomposition of reactive intermediates like bicyclo[1.1.1]pentan-1-yl lithium .
  • Protection Strategies : tert-Butyloxycarbonyl (Boc) or benzamide groups stabilize intermediates, enabling isolation and purification .

Basic: What analytical techniques are recommended for characterizing {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclo[1.1.1]pentane scaffold (e.g., distinct bridgehead proton signals at δ ~2.5–3.5 ppm) and cyclopentyl substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₈N₂·2HCl) with precision ≤2 ppm error .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic core and cyclopentyl orientation .
  • HPLC-Purity Analysis : Ensures >95% purity, critical for biological assays .

Advanced: How does the cyclopentyl substituent influence the reactivity and stability of BCP hydrazine derivatives?

Answer:
The cyclopentyl group introduces steric bulk and electronic effects:

  • Steric Hindrance : May slow nucleophilic attack at the hydrazine moiety, improving stability in protic solvents .
  • Electronic Modulation : Electron-donating cyclopentyl groups could enhance hydrazine’s reducing capacity, requiring inert atmospheres (N₂/Ar) during storage .
  • Conformational Rigidity : The bicyclo[1.1.1]pentane scaffold restricts rotational freedom, potentially increasing metabolic stability in medicinal chemistry applications .
    Comparative studies with methyl- or phenyl-substituted analogs (e.g., {3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride) are recommended to isolate substituent effects .

Basic: What are the stability and storage requirements for hydrazine dihydrochloride derivatives?

Answer:

  • Temperature : Store at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence, as HCl release in humid environments accelerates degradation .
  • Light Sensitivity : Amber glass containers minimize photolytic decomposition .
  • pH Stability : Avoid neutral or alkaline conditions; hydrazine dihydrochloride is stable only in acidic media (pH <4) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for BCP amines?

Answer:
Discrepancies often arise from:

  • Intermediate Isolation : Earlier methods (e.g., Barbachyn et al.) did not isolate neutral amines, leading to underestimation of yields .
  • Scalability Issues : Bench-scale reactions may fail under kilogram-scale conditions due to exothermicity or mixing inefficiencies .
  • Analytical Variability : Impurity profiles (e.g., residual Mn catalysts) can skew purity assessments. Use ICP-MS to quantify metal residues .
    A standardized protocol using [1.1.1]propellane as the starting material and turbo amides (Baran et al.) improves reproducibility across labs .

Basic: What are the applications of BCP hydrazine derivatives in medicinal chemistry?

Answer:

  • Bioisosteres : BCP scaffolds replace tert-butyl or aryl groups to improve solubility and reduce metabolic clearance .
  • Strain-Release Strategies : The high ring strain (~70 kcal/mol) enables click chemistry with alkynes for targeted drug delivery .
  • Anticancer Agents : Derivatives like N-(3-(2-(4-chlorophenoxy)acetamido)BCP-1-yl)carboxamides show ATF4 inhibition, relevant in oncology .

Advanced: What mechanistic insights explain the regioselectivity of hydrazine addition to [1.1.1]propellane?

Answer:
The reaction proceeds via radical intermediates:

Radical Initiation : Mn(dpm)₃ generates a phenylsilyl radical, abstracting a hydrogen from phenylsilane.

Propellane Activation : The radical attacks [1.1.1]propellane, opening the strained bridge to form a bicyclo[1.1.1]pentyl radical.

Hydrazine Coupling : The radical reacts with di-tert-butyl azodicarboxylate, favoring bridgehead functionalization due to lower transition-state energy .
Computational studies (DFT) suggest that electron-deficient hydrazines preferentially target the electrophilic bridgehead carbon .

Basic: How should researchers handle discrepancies in NMR data for bicyclo[1.1.1]pentane derivatives?

Answer:

  • Signal Assignment : Bridgehead protons (δ ~2.5–3.5 ppm) may split into multiplets due to coupling with adjacent CH₂ groups. Use 2D NMR (COSY, HSQC) for resolution .
  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift signals by ±0.2 ppm; consistently report solvent conditions .
  • Dynamic Effects : At room temperature, rapid bridgehead inversion may average signals. Low-temperature NMR (−40°C) can resolve distinct conformers .

Advanced: What strategies mitigate decomposition during the reduction of BCP hydrazines to amines?

Answer:

  • Catalyst Choice : Use Pd/C or Raney Ni instead of PtO₂ to minimize over-reduction to hydrocarbons .
  • Acidic Conditions : Perform reductions in HCl-containing solvents to stabilize the amine as a hydrochloride salt .
  • Stepwise Monitoring : In situ IR or Raman spectroscopy tracks hydrazine consumption (N–N stretch ~1600 cm⁻¹) to halt reactions at the amine stage .

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